Butylcyclooctane
CAS No.: 16538-93-5
Cat. No.: VC21047658
Molecular Formula: C12H24
Molecular Weight: 168.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16538-93-5 |
|---|---|
| Molecular Formula | C12H24 |
| Molecular Weight | 168.32 g/mol |
| IUPAC Name | butylcyclooctane |
| Standard InChI | InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 |
| Standard InChI Key | MBACTSHRHMTZMA-UHFFFAOYSA-N |
| SMILES | CCCCC1CCCCCCC1 |
| Canonical SMILES | CCCCC1CCCCCCC1 |
Introduction
Chemical Structure and Basic Properties
Butylcyclooctane features an eight-membered carbon ring (cyclooctane) with a four-carbon chain (butyl group) attached to one of the carbon atoms in the ring. This structural arrangement gives the compound unique physical and chemical characteristics that differentiate it from other similar cycloalkanes .
| Property | Value | Unit |
|---|---|---|
| CAS Number | 16538-93-5 | - |
| Molecular Formula | C12H24 | - |
| Molecular Weight | 168.32 | g/mol |
| IUPAC Name | butylcyclooctane | - |
| SMILES | CCCCC1CCCCCCC1 | - |
| InChI | InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 | - |
| XLogP3-AA | 6.2 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 0 | - |
| Rotatable Bond Count | 3 | - |
| Exact Mass | 168.187800766 | Da |
Butylcyclooctane is characterized by its hydrophobic nature, which is common among hydrocarbon compounds with similar structures. The absence of hydrogen bond donors and acceptors further emphasizes its non-polar character .
Thermodynamic Properties
Butylcyclooctane exhibits various thermodynamic properties that are essential for understanding its behavior under different conditions. The following table presents key thermodynamic data derived from calculations reported by Chemeo :
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔfG° | 50.41 | kJ/mol | Joback Calculated Property |
| ΔfH° gas | -249.01 | kJ/mol | Joback Calculated Property |
| ΔfusH° | 14.47 | kJ/mol | Joback Calculated Property |
| ΔvapH° | 43.08 | kJ/mol | Joback Calculated Property |
| Tc | 708.87 | K | Joback Calculated Property |
| Pc | 2235.52 | kPa | Joback Calculated Property |
| Tboil | 502.05 | K | Joback Calculated Property |
| Tfus | 225.34 | K | Joback Calculated Property |
| Vc | 0.625 | m³/kmol | Joback Calculated Property |
The heat capacity of butylcyclooctane in the gas phase (Cp,gas) varies with temperature, which is an important consideration for thermodynamic calculations involving this compound :
| Temperature (K) | Cp,gas (J/mol×K) |
|---|---|
| 502.05 | 396.78 |
| 536.52 | 419.93 |
| 570.99 | 441.93 |
| 605.46 | 462.79 |
| 639.93 | 482.53 |
| 674.40 | 501.18 |
| 708.87 | 518.75 |
Additionally, the viscosity (η) of butylcyclooctane also demonstrates temperature dependence :
| Temperature (K) | η (Pa×s) |
|---|---|
| 225.34 | 0.0204468 |
| 271.46 | 0.0045561 |
| 317.58 | 0.0015701 |
| 363.69 | 0.0007090 |
| 409.81 | 0.0003828 |
| 455.93 | 0.0002342 |
| 502.05 | 0.0001568 |
Physicochemical Properties
Butylcyclooctane possesses several important physicochemical properties that influence its behavior in chemical systems and potential applications :
| Property | Value | Source |
|---|---|---|
| log10WS | -4.50 | Crippen Calculated Property |
| logP oct/wat | 4.537 | Crippen Calculated Property |
| McVol | 169.080 ml/mol | McGowan Calculated Property |
The high logP value (4.537) indicates strong lipophilicity, suggesting butylcyclooctane would have good solubility in non-polar solvents but very limited water solubility, as confirmed by the negative log10WS value. These properties are consistent with its hydrocarbon structure and make it potentially useful in applications where hydrophobic characteristics are desirable .
Applications and Research Interests
Butylcyclooctane has potential applications across several fields, though detailed documentation of its specific uses is somewhat limited in the current literature:
Material Science Applications
The cyclic structure and butyl substituent of butylcyclooctane make it potentially valuable in materials science applications, particularly:
-
As a component in specialty lubricants where its structure might provide beneficial viscosity characteristics
-
In polymer chemistry as a modifier for altering material properties
-
As a component in specialized coatings where hydrophobicity is desired
Separation Technologies
The hydrophobic nature of butylcyclooctane suggests potential applications in:
-
Liquid-liquid extraction processes for separating non-polar compounds
-
Stationary phases for certain chromatographic applications
-
Membrane technologies where selective permeability is required
Environmental Applications
Research suggests that compounds with similar structures to butylcyclooctane may be useful in environmental remediation contexts, potentially for:
-
Extraction of organic pollutants from contaminated soils or water
-
Development of specialized sorbents for hydrophobic contaminants
-
Components in remediation technologies targeting non-polar organic compounds
Comparative Analysis with Related Compounds
Understanding butylcyclooctane's properties in the context of related compounds provides valuable insights into its potential behavior and applications :
Comparison with Other Cycloalkanes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Cyclooctane | C8H16 | 112.21 | Lacks the butyl substituent; more symmetric structure |
| Butylcyclohexane | C10H20 | 140.27 | Smaller ring (6-membered); different conformational preferences |
| Butylcyclopentane | C9H18 | 126.24 | Smaller ring (5-membered); higher ring strain |
Structural Analogs
Compounds with similar molecular weights but different structural arrangements include:
-
Dodecane (C12H26): Linear alkane with similar carbon count but lacking the cyclic structure
-
Various branched alkanes with the formula C12H24: Different isomeric arrangements leading to varied properties
-
Substituted cycloheptanes and cyclononanes: Different ring sizes with various alkyl substituents
Conformational Analysis
Research into the conformational behavior of cyclooctane rings provides insight into the potential conformational landscape of butylcyclooctane . The eight-membered ring of cyclooctane can adopt multiple conformations, including:
-
Boat-chair (BC) conformation
-
Crown (CR) conformation
-
Boat-boat (BB) conformation
The addition of a butyl substituent to this ring system introduces additional conformational complexity, potentially influencing the compound's physical properties and reactivity patterns. Topological data analysis techniques have been applied to study these conformational spaces, revealing complex structural relationships that influence the compound's behavior .
Spectroscopic Characteristics
While detailed spectroscopic data specifically for butylcyclooctane is limited in the available literature, general characteristics can be inferred from similar cycloalkanes:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR spectroscopy, butylcyclooctane would likely show:
-
Signals around 0.8-0.9 ppm for the terminal methyl group of the butyl chain
-
Multiple signals between 1.2-1.7 ppm for the methylene protons in both the cyclooctane ring and butyl chain
-
A more complex signal for the methine proton at the point of attachment of the butyl group to the ring
Infrared (IR) Spectroscopy
The IR spectrum would feature characteristic absorptions for:
-
C-H stretching vibrations around 2850-2950 cm-1
-
C-H bending vibrations around 1450-1470 cm-1
-
Various C-C stretching and bending modes characteristic of cycloalkanes
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
A molecular ion peak at m/z 168
-
Fragment peaks corresponding to the loss of various alkyl groups
-
Characteristic fragmentation patterns for cycloalkanes
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